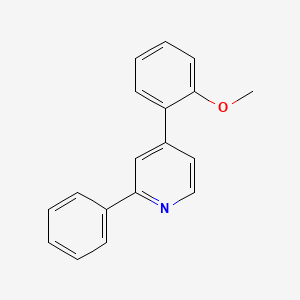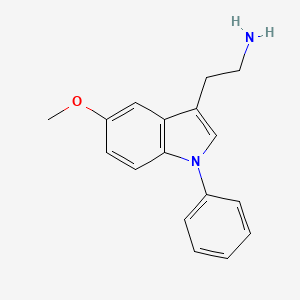
1-Phenyl-5-methoxytryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-5-methoxytryptamine is a synthetic compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure with the neurotransmitter serotonin. This compound is of interest due to its structural similarity to other biologically active tryptamines, which have various applications in scientific research and potential therapeutic uses.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-5-methoxytryptamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyindole and phenylacetaldehyde.
Reaction Conditions: The key steps involve the formation of the tryptamine core through a series of reactions, including
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
1-Phenyl-5-methoxytryptamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group on the indole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted tryptamines and indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-5-methoxytryptamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other biologically active tryptamines and indole derivatives.
Biology: The compound is studied for its potential interactions with serotonin receptors and other biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on mood, cognition, and neurological disorders.
Industry: It may have applications in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-Phenyl-5-methoxytryptamine involves its interaction with various molecular targets:
Serotonin Receptors: The compound is believed to act as an agonist or antagonist at different serotonin receptor subtypes, influencing neurotransmission and signaling pathways.
Molecular Pathways: It may modulate pathways involved in mood regulation, cognition, and neuroprotection, although the exact mechanisms are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-5-methoxytryptamine can be compared to other similar compounds, such as:
5-Methoxytryptamine: A naturally occurring tryptamine with similar structural features but different biological activity.
5-Methoxy-N,N-dimethyltryptamine: A potent psychedelic compound with distinct pharmacological properties.
Melatonin: A hormone derived from tryptamine that regulates sleep and circadian rhythms.
Serotonin: A neurotransmitter with a central role in mood regulation and other physiological processes.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the tryptamine family in scientific research and medicine.
Eigenschaften
Molekularformel |
C17H18N2O |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
2-(5-methoxy-1-phenylindol-3-yl)ethanamine |
InChI |
InChI=1S/C17H18N2O/c1-20-15-7-8-17-16(11-15)13(9-10-18)12-19(17)14-5-3-2-4-6-14/h2-8,11-12H,9-10,18H2,1H3 |
InChI-Schlüssel |
YLTNTVKZZCDBIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C=C2CCN)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[8,17,19-tri(hexanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] hexanoate](/img/structure/B14118736.png)
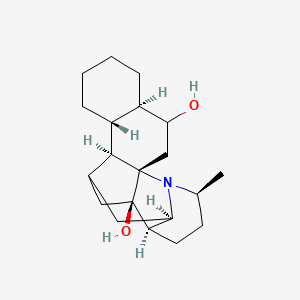
![[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B14118743.png)
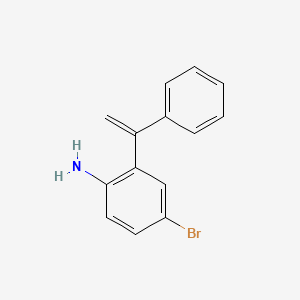
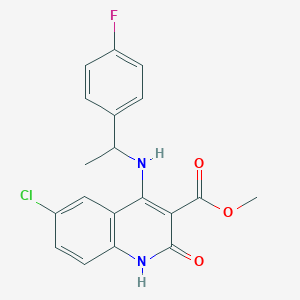
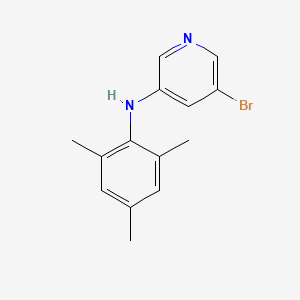
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14118772.png)

![9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14118785.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B14118786.png)

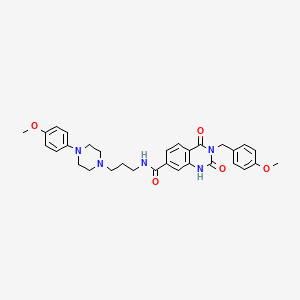
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)
